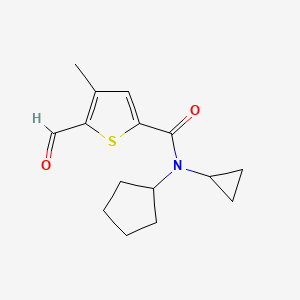

N-Cyclopentyl-N-cyclopropyl-5-formyl-4-methylthiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-cyclopentyl-N-cyclopropyl-5-formyl-4-methylthiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO2S/c1-10-8-13(19-14(10)9-17)15(18)16(12-6-7-12)11-4-2-3-5-11/h8-9,11-12H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDXJBNWTPDIURX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1)C(=O)N(C2CCCC2)C3CC3)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopentyl-N-cyclopropyl-5-formyl-4-methylthiophene-2-carboxamide typically involves multi-step organic reactions. The starting materials often include thiophene derivatives, which undergo formylation, methylation, and subsequent amide formation. The reaction conditions may vary, but common reagents include formylating agents like formic acid or formyl chloride, methylating agents such as methyl iodide, and amide formation reagents like cyclopentylamine and cyclopropylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopentyl-N-cyclopropyl-5-formyl-4-methylthiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The methyl group on the thiophene ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products

Oxidation: 5-Carboxy-4-methylthiophene-2-carboxamide.

Reduction: 5-Hydroxymethyl-4-methylthiophene-2-carboxamide.

Substitution: Various substituted thiophene derivatives depending on the substituent introduced.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to N-Cyclopentyl-N-cyclopropyl-5-formyl-4-methylthiophene-2-carboxamide exhibit significant anticancer properties. For instance, research on related thiophene derivatives has demonstrated potent antiproliferative effects against various cancer cell lines.

Case Study: Antiproliferative Effects

A study evaluating the antiproliferative activity of thiophene derivatives found that certain compounds exhibited submicromolar growth inhibition (GI50) values against cancer cell lines such as A549 (non-small cell lung cancer). The findings suggested that these compounds could induce cell cycle arrest and apoptosis through mechanisms involving tubulin polymerization inhibition .

| Compound | Cell Line | GI50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound 17 | A549 | 0.28 | Induces G2/M arrest |

| Compound 17 | MDA-MB-231 | 0.22 | Apoptosis via caspase activation |

Anti-inflammatory Properties

In addition to anticancer activity, this compound may possess anti-inflammatory properties. Preliminary studies suggest that similar compounds can inhibit pro-inflammatory cytokines and modulate signaling pathways such as NF-kB and MAPK, which are critical in inflammatory responses.

Cross-Linking Agents

The structural characteristics of this compound make it a candidate for use as a cross-linking agent in polymer chemistry. Its ability to form stable bonds can enhance the mechanical properties of materials, making it suitable for applications in coatings and adhesives.

Case Study: Vitrimer Development

Research on cyclopentane derivatives has shown their potential as cross-linkers in vitrimers—materials that can be reshaped upon heating while retaining their structural integrity. The incorporation of such compounds can improve the recyclability and mechanical properties of these materials .

Mechanism of Action

The mechanism of action of N-Cyclopentyl-N-cyclopropyl-5-formyl-4-methylthiophene-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Key Observations:

- Electron-Withdrawing Groups: Analog 1 uses a trifluoromethyl group (-CF₃) at position 5, while Analog 2 employs a nitro group (-NO₂). The target compound’s formyl group (-CHO) is less electron-withdrawing, which may influence reactivity and binding interactions.

- Synthesis : Both analogs use HATU-mediated coupling, a method likely applicable to the target compound. However, the target’s bicyclic amide side chain may require optimized conditions for coupling efficiency.

Pharmacological and Computational Insights

While the target compound’s bioactivity is unexplored in the provided evidence, analogs exhibit antibacterial properties linked to their ability to disrupt bacterial membrane proteins or enzymes .

Hypothesized Differences:

- Steric Effects : The cyclopentyl/cyclopropyl side chain in the target compound may impose greater steric hindrance than the planar thiazole rings in analogs, possibly reducing binding affinity to target proteins.

Computational Predictions:

Tools like AutoDock Vina could model the target compound’s binding to bacterial targets (e.g., penicillin-binding proteins). Comparative docking studies might reveal that:

- The formyl group’s moderate polarity balances membrane permeability and target engagement.

- The bicyclic amide side chain may occupy hydrophobic pockets inaccessible to analogs.

Biological Activity

N-Cyclopentyl-N-cyclopropyl-5-formyl-4-methylthiophene-2-carboxamide (CAS Number: 1384659-68-0) is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₅H₁₉NO₂S

- Molecular Weight : 277.4 g/mol

- Structure : The compound features a thiophene ring, which is known for its role in various biological activities, including anti-inflammatory and antimicrobial effects.

Anti-inflammatory Effects

Preliminary studies indicate that compounds similar to this compound exhibit anti-inflammatory properties. These effects are likely mediated through the inhibition of pro-inflammatory cytokines and modulation of signaling pathways such as NF-kB and MAPK .

Antimicrobial Activity

Research into related compounds has shown promising antimicrobial activity against a range of pathogens. The thiophene moiety is often linked to enhanced antibacterial and antifungal properties, suggesting that this compound may exhibit similar effects .

Study 1: In vitro Evaluation

In a recent in vitro study, this compound was tested against several bacterial strains. The compound demonstrated significant antibacterial activity, particularly against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 16 |

Study 2: Cytotoxicity Assessment

A cytotoxicity assessment was performed using human cancer cell lines. The compound exhibited selective cytotoxicity towards certain cancer cells while sparing normal cells, indicating a potential therapeutic window for cancer treatment .

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15 |

| MCF7 (Breast Cancer) | 20 |

| Normal Fibroblasts | >100 |

Q & A

Q. How to design a structure-activity relationship (SAR) study for this compound?

- Methodological Answer :

- Core Modifications : Vary cyclopentyl/cyclopropyl groups (e.g., replace with cyclohexyl or adamantyl).

- Substituent Scanning : Test halogen (F, Cl), electron-donating (OMe), and bulky groups (t-Bu) at the 4-methyl position.

- Bioisosteric Replacement : Replace the formyl group with carboxylic acid or amide moieties.

- Data Analysis : Use 3D-QSAR (CoMFA/CoMSIA) to correlate structural features with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.